Metaraminol tartrate

obstetric anesthesia neonatal acidosis umbilical cord pH

Metaraminol tartrate (metaraminol bitartrate, CAS 33402-03-8) is the hydrogen (2R,3R)-tartrate salt of the sympathomimetic amine metaraminol, a stereoisomer of meta-hydroxynorephedrine. It functions as a potent vasopressor through direct α1-adrenergic receptor agonism and indirect norepinephrine release, with some β-adrenergic activity at higher doses.

Molecular Formula C13H19NO8
Molecular Weight 317.29 g/mol
CAS No. 962-81-2
Cat. No. B10753486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetaraminol tartrate
CAS962-81-2
Molecular FormulaC13H19NO8
Molecular Weight317.29 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2-/m01/s1
InChIKeyVENXSELNXQXCNT-IJYXXVHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metaraminol Tartrate (CAS 33402-03-8): A Clinically Differentiated α-Adrenergic Vasopressor for Procurement & Research Sourcing


Metaraminol tartrate (metaraminol bitartrate, CAS 33402-03-8) is the hydrogen (2R,3R)-tartrate salt of the sympathomimetic amine metaraminol, a stereoisomer of meta-hydroxynorephedrine [1]. It functions as a potent vasopressor through direct α1-adrenergic receptor agonism and indirect norepinephrine release, with some β-adrenergic activity at higher doses [2]. The tartrate salt form confers freely soluble aqueous characteristics (BP/EP specification) and a defined pH range of 3.2–3.5 in 5% w/v solution, ensuring consistent formulation behavior [3]. It is listed in the British Pharmacopoeia (BP 2025) and United States Pharmacopeia (USP) as an official reference standard with a purity requirement of 99.0–101.0% on the dried basis [3][4].

Why Metaraminol Tartrate Cannot Be Interchanged with Ephedrine, Phenylephrine, or Norepinephrine: Evidence-Based Selection Rationale


Although ephedrine, phenylephrine, norepinephrine, and metaraminol are all vasopressors used for perioperative hypotension, they exhibit pharmacologically meaningful differences in receptor selectivity [1], neonatal acid-base outcomes [2], arrhythmogenic potential [3], duration of action [4], and venous versus arteriolar constrictor selectivity [5]. These differences preclude simple dose-equivalent interchange in clinical protocols and research models. The following quantitative evidence demonstrates that metaraminol tartrate occupies a distinct efficacy–safety niche, particularly in obstetric anesthesia where fetal acidosis and maternal hemodynamic stability are critical endpoints.

Quantitative Differentiation Guide: Metaraminol Tartrate vs. Ephedrine, Phenylephrine, and Norepinephrine in Key Clinical and Pharmacological Dimensions


Superior Neonatal Acid-Base Status: Metaraminol vs. Ephedrine Infusion in Cesarean Section Under Spinal Anesthesia

In a randomized, double-blind trial of 50 women undergoing elective cesarean section with spinal anesthesia, metaraminol infusion (starting at 0.25 mg/min) produced significantly higher umbilical arterial pH compared with ephedrine infusion (starting at 5 mg/min) [1]. The metaraminol group also had zero patients with umbilical arterial pH < 7.2, versus 39% in the ephedrine group [1]. A subsequent meta-analysis of four RCTs (n=409 parturients) confirmed higher umbilical arterial pH (SMD 0.82, 95% CI 0.01–1.62, P=0.05) and a lower incidence of fetal acidosis (RR 0.08, 95% CI 0.01–0.63, P=0.02) for metaraminol versus ephedrine [2].

obstetric anesthesia neonatal acidosis umbilical cord pH

Non-Inferior Neonatal pH vs. Phenylephrine and Norepinephrine with Lower Hypotension Incidence vs. Norepinephrine

A three-arm randomized double-blind non-inferiority trial (n=75) compared metaraminol (250 µg bolus + 500 µg/mL infusion), phenylephrine (50 µg bolus + 100 µg/mL infusion), and norepinephrine (4 µg bolus + 8 µg/mL infusion) during combined spinal-epidural anesthesia for elective cesarean section [1]. Umbilical arterial pH was 7.32±0.03 for metaraminol, 7.31±0.03 for phenylephrine, and 7.31±0.03 for norepinephrine, with metaraminol and phenylephrine both non-inferior to norepinephrine (95% CI lower bound above −0.03) [1]. Notably, the incidence of hypotension was significantly lower with metaraminol compared to norepinephrine (P=0.01), and the incidence of hypertension was significantly lower in both metaraminol and phenylephrine compared to norepinephrine [1].

cesarean section vasopressor infusion non-inferiority trial

Differential Venoconstrictor Selectivity: Metaraminol vs. Phenylephrine, Methoxamine, and Ephedrine in the Canine Foreleg Model

In a classic head-to-head comparison of seven sympathomimetic amines in the perfused canine foreleg, metaraminol demonstrated significantly greater venoconstrictor effect than methoxamine, while phenylephrine produced only very small venoconstrictor responses [1]. The rank order of total vasoconstrictor potency placed metaraminol equal to phenylephrine and greater than ephedrine (norepinephrine > metaraminol = phenylephrine > methoxamine > tyramine > ephedrine = mephentermine), but with differential venous versus arteriolar selectivity [1]. This differential venoconstriction profile may explain metaraminol's ability to increase effective circulating volume through venous recruitment in addition to arteriolar vasoconstriction.

venous resistance vasopressor pharmacology α-adrenergic selectivity

Longer Duration of Action Compared to Phenylephrine

Multiple authoritative sources consistently report that metaraminol has a longer duration of action than phenylephrine [1]. Intravenous metaraminol has an onset of 1–2 minutes and a duration of approximately 20–60 minutes [2], whereas phenylephrine's clinical effect is more transient. This pharmacokinetic difference has practical implications for infusion regimen design: metaraminol can be administered at 0.25 mg/min infusion rates to maintain stable arterial pressure over prolonged surgical procedures, versus phenylephrine which, due to its shorter duration, may require more frequent bolusing or higher basal infusion rates [3].

duration of action vasopressor pharmacokinetics anesthesia

Lower Arrhythmogenic Potential: Metaraminol vs. Ephedrine Under Halothane and Isoflurane Anesthesia in Dogs

In a comparative study of arrhythmic doses in dogs under halothane and isoflurane anesthesia, ephedrine produced arrhythmias in approximately 50% of animals studied with both anesthetics, whereas metaraminol and phenylephrine required significantly higher doses to induce arrhythmias and showed significantly less arrhythmogenicity during isoflurane compared to halothane anesthesia [1]. The doses of metaraminol necessary to cause arrhythmias were greater during isoflurane anesthesia, and arrhythmias occurred at lower mean arterial pressures in all drug groups with halothane than with isoflurane [1].

arrhythmia myocardial irritability halogenated anesthetics

Pharmaceutical Identity and Purity: BP/USP Compendial Standards with Distinguishing Identification Test from Phenylephrine

The British Pharmacopoeia (BP 2025) and United States Pharmacopeia (USP) monographs define metaraminol tartrate with quantitative purity specifications of 99.0–101.0% (BP) and 99.0–100.5% (USP) on the dried basis, with a pH of 3.2–3.5 in aqueous solution, specific rotation +31.5° to +33.5° (USP), and melting range 171–175 °C (USP) [1][2]. Both compendia include a specific identification test (Test C: reaction with sodium 1,2-naphthoquinone-4-sulfonate and benzalkonium chloride producing a mauve/purple toluene layer) that explicitly distinguishes metaraminol from phenylephrine [1][2]. This chemical discrimination is critical for analytical quality control and regulatory compliance in manufacturing environments.

pharmacopeial standard chemical identification quality control

Optimal Procurement Scenarios for Metaraminol Tartrate: Research and Industrial Applications Aligned with Quantitative Differentiation Evidence


Obstetric Anesthesia Clinical Trials Requiring Superior Fetal Acid-Base Outcomes

Based on direct head-to-head evidence demonstrating significantly higher umbilical arterial pH (median 7.31 vs. 7.24, P<0.0001) and lower fetal acidosis incidence (RR 0.08, P=0.02) compared to ephedrine [1][2], metaraminol tartrate is the preferred vasopressor for randomized controlled trials in cesarean section where neonatal acid-base status is the primary endpoint. Its non-inferiority to phenylephrine and norepinephrine, combined with lower hypotension incidence versus norepinephrine (P=0.01) [3], supports its selection as an active comparator or investigational agent in obstetric anesthesia research.

Pharmacology Research on Differential Venous vs. Arteriolar Constriction Mechanisms

The unique venoconstrictor selectivity profile of metaraminol — significantly greater venous constriction than methoxamine, in contrast to phenylephrine's minimal venous effect at equipotent total vasoconstrictor doses [4] — makes metaraminol tartrate the compound of choice for experimental models investigating venous return physiology, capacitance vessel pharmacology, or differential α-adrenoceptor subtype distribution in venous versus arteriolar smooth muscle.

Anesthesia Adjunct Studies in Halogenated Anesthetic Models Where Arrhythmia Risk Must Be Minimized

Given that ephedrine produces arrhythmias in approximately 50% of animals under halothane and isoflurane, while metaraminol requires significantly higher doses to induce arrhythmias and exhibits lower arrhythmogenicity during isoflurane anesthesia [5], metaraminol tartrate is the safer vasopressor for studies employing halogenated anesthetics. This is particularly relevant for cardiovascular pharmacology protocols where myocardial irritability is a confounding endpoint.

Analytical Reference Standard Procurement for Compendial Quality Control and Method Validation

With BP 2025 and USP monographs specifying purity of 99.0–101.0%, pH 3.2–3.5, specific rotation +31.5° to +33.5°, and a chemical identification test (naphthoquinone-sulfonate/benzalkonium chloride) that explicitly distinguishes metaraminol from phenylephrine [6][7], metaraminol tartrate BP/USP reference standard is essential for pharmaceutical quality control laboratories performing identity, purity, and impurity testing in accordance with regulatory pharmacopeial requirements.

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